

# Synthesis pathway of Finasteride 2-(2-Methylpropanol)amide

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## Compound of Interest

Compound Name: *Finasteride 2-(2-Methylpropanol)amide*

CAS No.: 116285-36-0

Cat. No.: B018630

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Synthesis Pathway of **Finasteride 2-(2-Methylpropanol)amide** A Technical Guide for Reference Standard Synthesis and Analog Development

## Part 1: Executive Technical Summary

Target Molecule:

-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide. Common Nomenclature: Finasteride Hydroxy-Analog; **Finasteride 2-(2-Methylpropanol)amide**. CAS Registry (Related): 116237-77-3 (Finasteride Acid - Precursor); 124-68-5 (Amine Reagent).

This guide details the synthesis of the 2-(2-methylpropanol)amide derivative of Finasteride. This molecule is structurally significant as both a potential metabolite/impurity (arising from the oxidation of the tert-butyl side chain or hydrolysis-transamidation) and a pharmacophoric analog for Structure-Activity Relationship (SAR) studies.

The synthesis presents a chemoselective challenge: coupling a sterically hindered primary amine (attached to a quaternary carbon) containing a free primary hydroxyl group to the

steroidal carboxylic acid. The protocol prioritizes chemoselectivity (N-acylation over O-acylation) and stereochemical preservation of the 5

-configuration.

## Part 2: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy, utilizing the established "Finasteride Acid" core.

- Disconnection: The C17-Amide bond.[1]
- Synthons:
  - Electrophile: 3-Oxo-4-aza-5-androst-1-ene-17-carboxylic acid (Finasteride Acid).
  - Nucleophile: 2-Amino-2-methyl-1-propanol.[2]
- Strategic Challenges:
  - Steric Hindrance: The nucleophile is a bulky amine (similar to tert-butylamine).
  - Chemoselectivity: The amino-alcohol contains both a nucleophilic amine and a hydroxyl group. While amines are generally more nucleophilic, the steric bulk of the tert-alkyl position retards the reaction, potentially allowing competitive esterification.
  - Double Bond Stability: The double bond in the A-ring is sensitive to harsh hydrogenation or strong oxidation conditions, necessitating its presence in the starting material or introduction as the final step.

Selected Pathway: Direct Amidation via Acyl-Imidazole Activation. Rationale: 1,1'-Carbonyldiimidazole (CDI) forms a reactive acyl-imidazole intermediate. This species is

sufficiently reactive to couple with the hindered amine but allows for kinetic control to favor amide formation over ester formation, often without requiring hydroxyl protection.

## Part 3: Detailed Experimental Protocol

### Stage 1: Preparation of the Activated Acyl-Imidazole

Reagents:

- Substrate: 3-Oxo-4-aza-5-androst-1-ene-17-carboxylic acid (Finasteride Acid).[3]
- Activator: 1,1'-Carbonyldiimidazole (CDI).
- Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Mechanism: The carboxylic acid reacts with CDI to release imidazole and form the reactive acylimidazole. This intermediate avoids the generation of acidic byproducts (like HCl from thionyl chloride) which could induce side reactions or salt formation with the amino alcohol.

Protocol:

- Charge a dried 3-neck round-bottom flask with Finasteride Acid (1.0 eq) under a nitrogen atmosphere.
- Add anhydrous THF (10-15 volumes). Stir to create a suspension.
- Add CDI (1.2 eq) in a single portion at room temperature (20–25°C).
- Observation: Evolution of gas indicates reaction progress.
- Heat the mixture to 50°C for 1–2 hours. The solution should become clear as the intermediate forms.

- In-Process Control (IPC): Monitor by TLC or HPLC for the disappearance of the starting acid.

## Stage 2: Chemoselective Amidation

Reagents:

- Nucleophile: 2-Amino-2-methyl-1-propanol (1.5 eq).
- Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Use with caution as it increases O-acylation risk.

Protocol:

- Cool the acyl-imidazole solution to 0–5°C.
- Dissolve 2-Amino-2-methyl-1-propanol (1.5 eq) in a minimal amount of anhydrous THF.
- Add the amine solution dropwise to the reaction vessel over 30 minutes.
- Allow the reaction to warm to room temperature slowly and stir for 12–24 hours.
- Critical Control Point: If reaction is sluggish due to sterics, heat to reflux (65°C). However, monitor strictly for ester formation (O-acylated byproduct). The amide is thermodynamically preferred.

## Stage 3: Workup and Purification

- Quench: Concentrate the THF under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc).
- Wash:
  - Wash with 1N HCl (to remove unreacted amine and imidazole).
  - Wash with Saturated (to remove unreacted acid).
  - Wash with Brine.

- Dry: Dry organic layer over anhydrous , filter, and concentrate.
- Crystallization: The crude product is often an off-white solid. Recrystallize from Ethyl Acetate/Hexanes or Methanol/Water.
- Final Purity Target: >98% (HPLC).

## Part 4: Alternative Pathway (Silyl Protection)

If the direct method yields high ester impurities (>5%), the Silyl Protection Route is required.

- Protection: React 2-amino-2-methyl-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole to yield O-TBDMS-2-amino-2-methylpropanol.
- Coupling: React Finasteride Acid with the O-protected amine using EDC/HOBt or HATU.
- Deprotection: Remove the silyl group using TBAF (Tetra-n-butylammonium fluoride) in THF.
  - Advantage:[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Guarantees 100% Chemoselectivity.
  - Disadvantage:[\[1\]](#) Two extra synthetic steps.[\[1\]](#)[\[5\]](#)

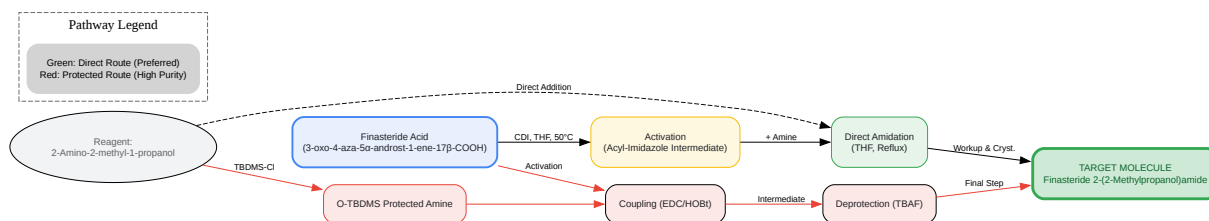
## Part 5: Analytical Data Summary

Expected Physicochemical Properties

Parameter	Specification	Notes
Appearance	White to off-white crystalline powder	
Molecular Formula		
Molecular Weight	388.54 g/mol	
Solubility	DMSO, Methanol, Ethanol	Higher polarity than Finasteride due to -OH.
Mass Spec (ESI)		
IR Spectrum	Amide I (~1670), OH stretch (~3400)	Distinct broad OH band vs Finasteride.
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	4.8 (t, OH), 3.2 (d, -O), 1.2 (s, gem-dimethyl)	Diagnostic shift of the side chain.

## Part 6: Pathway Visualization

The following diagram illustrates the Core Synthesis Pathway (Method A) and the Protection Strategy (Method B).



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Figure 1: Synthetic flowchart comparing the Direct Acyl-Imidazole route (Green) versus the Silyl-Protection route (Red) for the synthesis of **Finasteride 2-(2-Methylpropano)amide**.

## Part 7: References

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